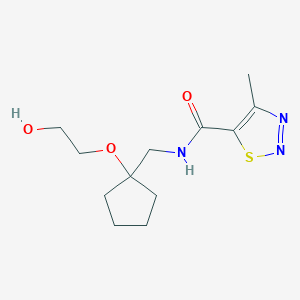

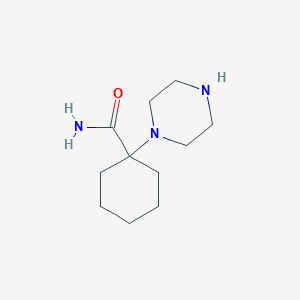

![molecular formula C22H22N4O2S B2727276 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-73-8](/img/structure/B2727276.png)

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is an intricate compound that merges several distinct structural motifs to potentially exhibit unique biological activities. Its skeleton integrates features of isoquinoline, methoxyphenyl, and thiazolo-triazole systems, making it an attractive molecule for diverse chemical and biological explorations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves a multistep sequence:

Isoquinoline Derivative Preparation: : Starting from commercially available precursors, the isoquinoline core is constructed through a Pictet-Spengler reaction, yielding the 3,4-dihydroisoquinolin-2(1H)-yl group.

Thiazolo[3,2-b][1,2,4]triazole Synthesis: : Using a sequence of condensation and cyclization reactions, the thiazolo-triazole framework is assembled.

Final Coupling Step: : The coupling of the isoquinoline and thiazolo-triazole intermediates is achieved using a Friedel-Crafts alkylation reaction, followed by careful purification steps to isolate the final compound.

Industrial Production Methods:

Scaling up the production involves optimized catalytic processes to enhance yield and selectivity while minimizing byproducts. The use of continuous flow reactors and automated synthesis platforms can significantly streamline the process, ensuring consistent quality and batch-to-batch reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions:

The compound undergoes several key reactions, including:

Oxidation: : Undergoes oxidation to form corresponding ketones or aldehydes.

Reduction: : Can be reduced to amines or other reduced derivatives.

Substitution: : Undergoes electrophilic aromatic substitution to introduce various functional groups.

Cyclization: : Facilitates intramolecular cyclization reactions to form fused rings.

Common Reagents and Conditions:

Oxidation: : Utilizes reagents like chromium trioxide or PCC.

Reduction: : Employs catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: : Uses halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides.

Cyclization: : Typically requires acid catalysts and heat.

Major Products:

The primary products from these reactions depend on the specific reagents and conditions. For instance, oxidation typically yields carbonyl compounds, reduction leads to amines, and substitutions result in functionalized aromatic rings.

Wissenschaftliche Forschungsanwendungen

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol finds applications in:

Chemistry: : As a building block for complex molecular architectures and as a ligand in catalysis.

Biology: : Potential usage as a bioactive molecule in enzyme inhibition studies.

Medicine: : Investigated for its role in therapeutic development for conditions like neurodegenerative diseases.

Industry: : Applied in material science for creating polymers with specific properties.

Wirkmechanismus

Molecular Targets:

The compound interacts with various enzymes and receptors, modulating their activity through:

Binding to Active Sites: : Inhibits enzyme function by occupying active sites.

Pathway Modulation: : Alters signaling pathways by interacting with receptor proteins.

Pathways Involved:

Signal Transduction: : Involves key signaling cascades such as MAPK and PI3K/Akt pathways.

Metabolic Pathways: : Interferes with metabolic enzymes, affecting processes like glycolysis and fatty acid synthesis.

Vergleich Mit ähnlichen Verbindungen

5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: : Differing only by a position of methoxy group.

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: : Substitution of methoxy with methyl group.

Uniqueness:

The presence of the 3-methoxyphenyl group confers distinct steric and electronic effects, enhancing specific interactions with biological targets compared to its analogs. This makes it a molecule of significant interest in drug design and chemical research.

There you go—detailed enough for a deep dive into this fascinating compound's world! If there's something specific you'd like to delve deeper into, let me know.

Eigenschaften

IUPAC Name |

5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-14-23-22-26(24-14)21(27)20(29-22)19(16-8-5-9-18(12-16)28-2)25-11-10-15-6-3-4-7-17(15)13-25/h3-9,12,19,27H,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJNIMKVGYZRBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC5=CC=CC=C5C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2727195.png)

![N-(1-cyano-3-methylbutyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2727196.png)

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2727200.png)

![2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2727207.png)

![5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one](/img/structure/B2727208.png)

![2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2727212.png)

![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2727215.png)